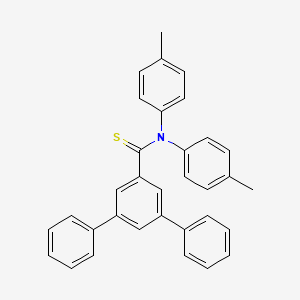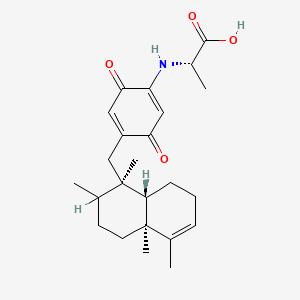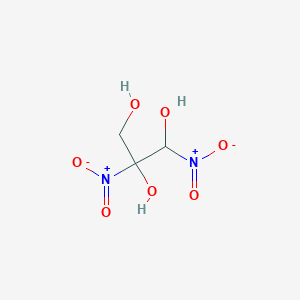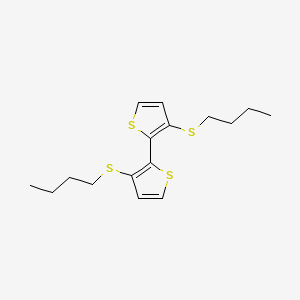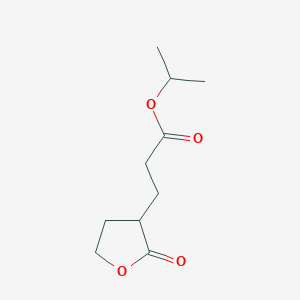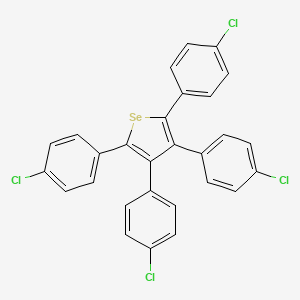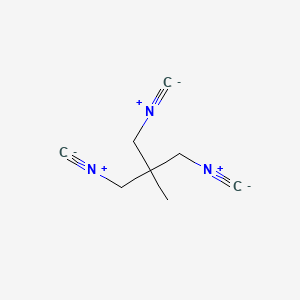
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane is a unique compound characterized by the presence of multiple isocyanide groups. This compound is notable for its symmetrical structure and high functional group tolerance, making it a valuable target in synthetic chemistry. The isocyanide group is highly versatile and finds applications in various fields, including organic, inorganic, metalorganic, and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane involves a multi-step process starting from pentaerythritol tetrabromide. The key steps include nucleophilic substitution, reduction, and dehydration reactions :
Nucleophilic Substitution: Pentaerythritol tetrabromide reacts with sodium azide to form 1,3-diazido-2,2-bis(azidomethyl)propane.
Reduction: The tetraazide compound is reduced using hydrogen and palladium-on-charcoal to yield 2,2-bis(aminomethyl)propane-1,3-diamine.
Dehydration: The tetraamine undergoes dehydration with ethyl formate to form the tetraformamide, which is then dehydrated to produce the final tetraisocyanide compound.
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane undergoes various types of reactions, including:
Multicomponent Reactions (MCRs): The compound is particularly useful in Ugi and Passerini reactions, which involve the formation of complex molecules from multiple reactants in a single step.
Substitution Reactions: The isocyanide groups can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Ugi Reaction: Typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide under mild conditions.
Passerini Reaction: Involves an aldehyde, a carboxylic acid, and an isocyanide, usually carried out at room temperature.
Major Products
The major products formed from these reactions are complex organic molecules, including dendrimers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs) .
Aplicaciones Científicas De Investigación
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane is primarily based on its ability to participate in multicomponent reactions. The isocyanide groups act as nucleophiles, reacting with electrophiles to form stable intermediates that lead to the formation of complex products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-isocyanoethyl)amine: A compound with three isocyanide groups, used in the synthesis of complex supramolecules.
Other Tetraisocyanides: Only a few organic tetraisocyanides have been synthesized, including those with different substituents on the central carbon atom.
Uniqueness
1,3-Diisocyano-2-(isocyanomethyl)-2-methylpropane is unique due to its symmetrical structure and high functional group tolerance. This makes it particularly valuable in multicomponent reactions, where it can form a wide variety of complex products with high efficiency .
Propiedades
Número CAS |
133360-69-7 |
|---|---|
Fórmula molecular |
C8H9N3 |
Peso molecular |
147.18 g/mol |
Nombre IUPAC |
1,3-diisocyano-2-(isocyanomethyl)-2-methylpropane |
InChI |
InChI=1S/C8H9N3/c1-8(5-9-2,6-10-3)7-11-4/h5-7H2,1H3 |
Clave InChI |
USRLHGTZQFPUDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C[N+]#[C-])(C[N+]#[C-])C[N+]#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


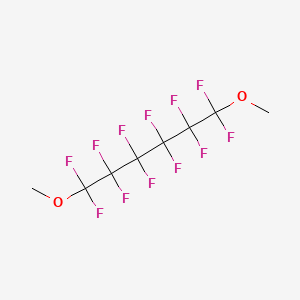
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
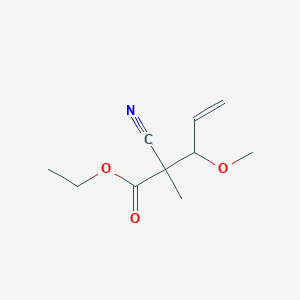
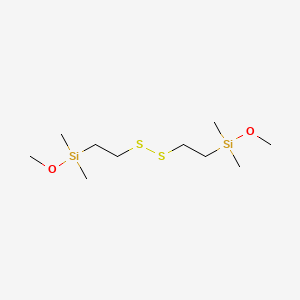
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
